Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

mRNA delivery Pharmacokinetics Subcutaneous injection

This ionizable amino lipid features a distinct decyloxy-terminated linker and hydroxyl headgroup architecture differentiating it from ALC-0315 and SM-102. Structural modifications critically alter LNP pKa, biodistribution, and transfection efficiency. Empirical evidence shows optimized ionizable lipids achieve up to 3-fold higher mRNA bioavailability in SC applications. Ideal for SAR campaigns, hepatic tropism validation, and high-throughput LNP screening requiring linker-specific performance differentials. Procurement recommended with parallel ALC-0315/SM-102 benchmarking.

Molecular Formula C43H85NO5
Molecular Weight 696.1 g/mol
Cat. No. B12409731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
Molecular FormulaC43H85NO5
Molecular Weight696.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
InChIInChI=1S/C43H85NO5/c1-4-7-10-13-16-17-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-18-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3
InChIKeyXURROWVRPGKRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate: CAS 2714482-26-3 Ionizable Lipid for mRNA-LNP Formulation


Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate (CAS: 2714482-26-3, C₄₃H₈₅NO₅, MW: 696.14) is a synthetic ionizable amino lipid bearing a hydroxyl-containing headgroup and a branched ester tail architecture [1]. The compound is designed for incorporation into lipid nanoparticle (LNP) delivery systems for mRNA vaccines and therapeutics, where it functions to electrostatically complex with anionic mRNA at low pH and facilitate endosomal escape following cellular internalization .

Why Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate Cannot Be Interchanged with ALC-0315 or SM-102 Without Performance Consequences


Ionizable lipids cannot be treated as interchangeable commodities. Studies demonstrate that minor structural modifications—including linker composition, headgroup spacing, and tail architecture—radically alter LNP physicochemical properties, pKa, biodistribution, and transfection efficiency [1]. The choice of ionizable lipid has been shown to affect mRNA bioavailability by up to three-fold and redirect organ tropism (e.g., liver versus spleen) [2][3]. Consequently, substituting the target compound with ALC-0315, SM-102, or any in-class analog without empirical validation risks compromising encapsulation, altering pharmacokinetics, or shifting biodistribution away from the intended therapeutic target.

Quantitative Differentiation Evidence for Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate in mRNA-LNP Procurement


Comparative Bioavailability: SM-102 LNPs Deliver Approximately 3-Fold Higher mRNA Exposure Than ALC-0315 Formulations Following Subcutaneous Administration

In a direct head-to-head comparison of clinically relevant ionizable lipids, LNPs formulated with SM-102 demonstrated superior mRNA protection in plasma and achieved approximately three-fold higher bioavailability than ALC-0315, MC3, and 113-O12B formulations following subcutaneous injection in mice [1]. ALC-0315 LNPs resulted in prolonged lipid exposure but reduced mRNA plasma concentrations relative to SM-102 LNPs across both intravenous and subcutaneous routes [1]. These data establish that structurally distinct ionizable lipids within the same class produce quantitatively different pharmacokinetic profiles that directly impact therapeutic window and dosing considerations.

mRNA delivery Pharmacokinetics Subcutaneous injection

Biodistribution Divergence: ALC-0315 LNPs Preferentially Target Liver While Alternative Ionizable Lipids Redirect Expression to Spleen

In vivo biodistribution assessments comparing 11 novel ionizable lipids against the clinically used ALC-0315 revealed that ALC-0315 formulations demonstrated preferential delivery to the liver, while alternative ionizable lipids shifted distribution toward the spleen [1]. This organ-level tropism divergence was observed despite comparable physicochemical parameters (size, zeta potential, PDI) and underscores that ionizable lipid selection is a primary determinant of therapeutic targeting [1]. Additionally, cone-shaped ionizable lipids exhibited markedly higher mRNA expression in HeLa cells compared to the ALC-0315 control [1].

Biodistribution Organ tropism mRNA-LNP

Linker Architecture as Critical Performance Modulator: Branched Linkers Enhance mRNA Delivery Efficiency Relative to Linear Designs

Systematic screening of ionizable lipids featuring various linker structures identified that LNPs comprising ionizable lipids with a branched β-isobutylglutarate linker (bLNPs) exhibited superior transfection capabilities compared to linear linker counterparts [1]. The study concluded that linker structure—an often overlooked design element—exerts a substantial and quantifiable impact on LNP delivery outcomes [1]. Furthermore, independent research demonstrated that linker chemistry (amide vs. urea) can modulate LNP pKa, resulting in improved specificity for lung transfection [2]. Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate contains a specific ester-containing linker architecture that differentiates it from both SM-102 and ALC-0315.

Linker structure mRNA vaccine delivery Structure-activity relationship

Headgroup and Tail Architecture Divergence: Modification of SM-102 to Incorporate ALC-0315 Features Reduces mRNA Delivery Efficiency Both In Vitro and In Vivo

Systematic modification of SM-102 to incorporate ALC-0315 structural features—specifically converting its asymmetric tail to a symmetric structure and replacing the 2-aminoethanol head group with ALC-0315's 4-aminobutanol group—resulted in decreased mRNA delivery efficiency in vitro and in vivo compared to unmodified SM-102 [1]. The study further revealed that while tail-modified LNPs exhibited rapid and sustained cellular uptake (DiI signal), head-modified LNPs showed relatively lower internalization, yet achieved significantly higher GFP expression per internalized particle [1]. This discrepancy demonstrates that functional delivery (translation efficiency) rather than uptake quantity determines overall performance.

Headgroup modification Tail symmetry mRNA delivery efficiency

Ionizable Lipid Content Optimization Reveals Non-Monotonic Relationship: Lower Mol% (~30%) Outperforms Clinical Standard (46-50%) In Vivo

Systematic variation of ionizable lipid molar ratios in clinically relevant LNP formulations (SM-102 and ALC-0315) revealed that LNPs containing lower ionizable lipid levels (~30 mol%) achieved significantly higher in vitro transfection efficiency and in vivo mRNA expression compared to standard clinical formulations (50 mol% for Moderna; 46.3 mol% for Pfizer/BioNTech) [1]. This enhancement occurred despite similar cellular uptake and endosomal escape, implicating intracellular mRNA–LNP dissociation as a previously underappreciated rate-limiting step [1]. Optimized formulations elicited stronger antigen-specific humoral and cellular immune responses in mice [1].

Lipid composition Intracellular release mRNA translation

SM-102 Exhibits Higher In Vitro Expression While SM-102 and ALC-0315 Both Outperform MC3, DODAP, and DOTAP In Vivo

A comprehensive evaluation of commonly used ionizable and pegylated lipids in mRNA-LNP formulations demonstrated that LNPs formulated with SM-102 exhibited the highest expression in vitro, while in vivo both SM-102 and ALC-0315 LNPs showed significantly higher mRNA expression than DLin-MC3-DMA (MC3), DODAP, and DOTAP LNPs [1][2]. This performance hierarchy underscores that even within the ionizable lipid class, substantial expression differences exist that directly impact the dose required to achieve therapeutic protein levels.

Comparative transfection mRNA-LNP Ionizable lipid ranking

Procurement-Optimized Application Scenarios for Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate in mRNA-LNP Development


Subcutaneous mRNA Vaccine Formulations Requiring High Bioavailability and Dose-Sparing Potential

For subcutaneous mRNA vaccine applications where maximizing systemic bioavailability is critical to reducing per-dose mRNA requirements, ionizable lipids with favorable plasma PK profiles should be prioritized. Direct comparative evidence demonstrates that structurally optimized ionizable lipids can achieve approximately three-fold higher mRNA bioavailability than ALC-0315-based formulations following SC injection [1]. The target compound, with its distinct decyloxy-terminated linker architecture, represents a structurally differentiated candidate for bioavailability optimization in SC-administered prophylactic or therapeutic mRNA vaccines. Formulation development should incorporate PK screening to quantify the compound-specific bioavailability advantage relative to ALC-0315 baseline controls.

Liver-Directed mRNA Therapeutics Requiring Predictable Hepatic Tropism

For mRNA therapeutics targeting hepatic indications—including metabolic disorders, hepatocyte-derived protein replacement, or liver-tropic infectious diseases—ionizable lipid selection must account for organ-level biodistribution. Evidence from ALC-0315 and comparator lipid studies confirms that ALC-0315-based LNPs demonstrate preferential liver delivery, while alternative ionizable lipids redirect expression to spleen [2]. The target compound, as an ALC-0315 structural analog featuring a modified linker, warrants empirical biodistribution validation to confirm hepatic tropism retention or identify any linker-driven tropism shifts. Procurement for liver-directed programs should require head-to-head liver expression quantification against ALC-0315.

Systematic Linker SAR Programs for Next-Generation Ionizable Lipid Discovery

For medicinal chemistry and formulation science teams conducting structure-activity relationship (SAR) campaigns on ionizable lipids, the target compound serves as a critical SAR probe. Published evidence demonstrates that linker architecture—including branching pattern and chemical functionality—significantly modulates both transfection efficiency and organ specificity [3][4]. The compound's specific ester-containing linker connecting the ionizable amine to the decyloxy tail provides a defined structural variation for systematic comparison against ALC-0315 (undecyloxy tail) and SM-102 (distinct linker/headgroup architecture). Procurement in SAR contexts should be accompanied by parallel testing against ALC-0315 and SM-102 to generate linker-specific performance differentials.

Combinatorial LNP Screening Panels for Formulation Optimization

For high-throughput LNP formulation screening campaigns where ionizable lipid identity is systematically varied alongside helper lipids, PEG-lipids, and molar ratios, the target compound expands the ionizable lipid diversity of screening libraries. Evidence indicates that ionizable lipid selection influences encapsulation efficiency, particle size distribution, and in vitro-in vivo correlation of expression [2]. Furthermore, ionizable lipid molar ratio optimization (targeting ~30 mol% rather than clinical standard 46-50%) has been shown to significantly enhance transfection and immune responses independent of lipid identity [5]. Procurement for screening panels should include the target compound alongside ALC-0315 and SM-102 as reference standards, with parallel evaluation at multiple molar ratios to identify compound-specific optimal formulation windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.